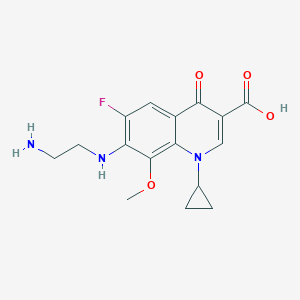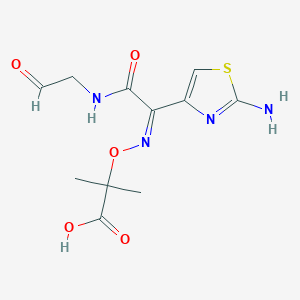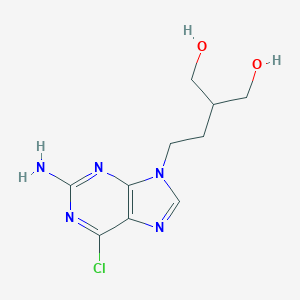
Despropylene Gatifloxacin
概述
描述
Despropylene Gatifloxacin is a metabolite of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial agent. Gatifloxacin is known for its broad-spectrum antibacterial activity and is used to treat various infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Despropylene Gatifloxacin involves the removal of the propylene group from Gatifloxacin. This process typically includes:
Starting Material: Gatifloxacin
Reaction Conditions: The reaction is carried out under controlled laboratory conditions, often involving specific reagents and catalysts to facilitate the removal of the propylene group.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical production .
化学反应分析
Types of Reactions: Despropylene Gatifloxacin can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
科学研究应用
Despropylene Gatifloxacin has several applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies to understand the behavior of fluoroquinolones.
Biology: Studied for its interactions with bacterial enzymes and potential antibacterial activity.
Medicine: Investigated for its pharmacokinetics and potential therapeutic applications.
Industry: Utilized in the development of new antibacterial agents and in quality control processes for pharmaceutical products
作用机制
The mechanism of action of Despropylene Gatifloxacin is similar to that of Gatifloxacin. It inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound exerts its antibacterial effects, leading to the death of bacterial cells .
相似化合物的比较
Gatifloxacin: The parent compound with a broader spectrum of antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.
Uniqueness: Despropylene Gatifloxacin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other fluoroquinolones. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
属性
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWBCRPZUUYZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593899 | |
| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172426-86-7 | |
| Record name | Despropylene gatifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESPROPYLENE GATIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BFU2NF48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Despropylene Gatifloxacin and how was its presence observed?
A1: this compound is a metabolite of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial drug. During laboratory processes for Gatifloxacin synthesis, researchers observed the formation of not only the desired drug but also four unique piperazine-linked Gatifloxacin dimers and this compound. [] These findings highlight the importance of understanding and controlling the synthetic pathways of pharmaceuticals to ensure purity and identify potential metabolites.
Q2: Does the provided research offer any insights into the structure or characteristics of this compound?
A2: While the research mentions the synthesis of this compound alongside Gatifloxacin dimers, it primarily focuses on the characterization and control of these dimer byproducts. [] The study doesn't delve into the specific structural characterization, molecular weight, or spectroscopic data of this compound. Further research focusing specifically on this metabolite would be needed to answer such questions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)




![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)
